molecular formula C7H10N2O3 B1627490 5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid CAS No. 748743-73-9

5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No. B1627490
CAS RN: 748743-73-9
M. Wt: 170.17 g/mol
InChI Key: FHJXCPARNFHMSZ-UHFFFAOYSA-N
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Description

5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic scaffolds containing two nitrogen and one oxygen atom . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .


Molecular Structure Analysis

Oxadiazoles, including 5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid are not available in the retrieved papers, oxadiazoles in general have been utilized in various chemical reactions due to their hydrogen bond acceptor properties .

Scientific Research Applications

Antioxidant Activity

5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid derivatives have been explored for their antioxidant properties. Research on new 2,5-disubstituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties revealed compounds with significant free-radical scavenging ability, indicating potential applications in areas where oxidative stress plays a role, such as in the prevention of diseases related to oxidative damage (Shakir, Ariffin, & Abdulla, 2014).

Antitumor Activity

Analogs of natural products containing a 1,2,4-oxadiazole ring, synthesized from 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid, have shown promise in antitumor activity. One study demonstrated that certain synthesized compounds exhibited potent antitumor effects across a panel of cell lines, suggesting the potential of 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid derivatives in cancer research and treatment (Maftei et al., 2013).

Antibacterial and Anthelmintic Activity

The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound derived from 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid, revealed moderate anthelmintic activity and poor antibacterial activity. This indicates the potential for developing new antimicrobial agents from 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid derivatives (Sanjeevarayappa et al., 2015).

Synthesis of Chiral Auxiliaries

5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid has been utilized in the synthesis of new chiral auxiliaries, which are crucial in asymmetric synthesis. These auxiliaries can significantly impact the development of enantiomerically pure compounds, which are essential in pharmaceuticals and fine chemicals (Studer, Hintermann, & Seebach, 1995).

Bismuth-based Synthesis

Innovative bismuth-based cyclic synthesis methods have been developed using derivatives of 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid. These methods contribute to the advancement of synthetic chemistry, enabling the creation of complex molecules under mild conditions, which is beneficial for developing new materials and pharmaceuticals (Kindra & Evans, 2014).

Mechanism of Action

Target of Action

It is known that 1,2,4-oxadiazole derivatives have a wide spectrum of biological activities and are often used in drug development .

Mode of Action

It is known that the 1,2,4-oxadiazole ring has unique bioisosteric properties . This suggests that the compound might interact with its targets by mimicking the structure of a bioactive molecule, thereby modulating the activity of the target.

properties

IUPAC Name

5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-7(2,3)6-8-4(5(10)11)9-12-6/h1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJXCPARNFHMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599901
Record name 5-tert-Butyl-1,2,4-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid

CAS RN

748743-73-9
Record name 5-tert-Butyl-1,2,4-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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